molecular formula C11H13N3S B026421 4-(哌嗪-1-基)噻吩[3,2-c]吡啶 CAS No. 106261-27-2

4-(哌嗪-1-基)噻吩[3,2-c]吡啶

货号 B026421
CAS 编号: 106261-27-2
分子量: 219.31 g/mol
InChI 键: RVGRTFBJOXMFAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of derivatives of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine involves several key strategies, including nucleophilic aromatic substitution and electrophilic fluorination. For example, new piperazine-based bis(thieno[2,3-b]pyridine) hybrids have been synthesized utilizing appropriate bis(pyridinethione), followed by reactions with α-halogenated reagents or hydrazonyl chlorides (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, & S. Sanad, 2022). Another method includes the synthesis of nitrogenous compounds incorporating pyridine-3-carboxylic acid through esterification, ring closure condensations, and substitution reactions (Shifeng Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds reveals significant insights into their conformation and potential reactivity. For instance, one derivative demonstrates a chair conformation for the piperazine ring and a half-chair conformation for the tetrahydropyridine ring, with intermolecular hydrogen bonds helping to establish its packing (Duan Niu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-(Piperazin-1-yl)thieno[3,2-c]pyridine derivatives often lead to the formation of complex structures with potential acetylcholinesterase inhibitory activity, as seen in bis(thieno[2,3-b]pyridine) derivatives (Ahmed A. M. Ahmed et al., 2022). These reactions include cyclization, nucleophilic substitution, and the introduction of various functional groups to the core structure.

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational analysis, of these compounds have been studied through methods like X-ray diffraction and density functional theory (DFT) calculations, revealing detailed insights into their molecular geometry and electronic properties (Shifeng Ban et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine derivatives are characterized by their reactivity and potential as ligands in metal complexes. For example, the coordination of piperazine nitrogen in group 12 metal complexes leads to structural diversity and reveals the compounds' potential in catalysis and material science (Suranjana Purkait et al., 2017).

科研应用

  1. 乙酰胆碱酯酶抑制剂和抗氧化活性:基于哌嗪的双(噻吩[2,3-b]吡啶)杂化物表现出潜在的乙酰胆碱酯酶抑制剂作用,并展示出强大的DPPH抗氧化活性 (Ahmed, Mekky, & Sanad, 2022)

  2. 抗精神病活性:噻吩[3,2-c]吡啶环系统已知具有潜在的抗精神病活性,因为它们阻断了阿波吗啉引起的各种反应 (New et al., 1989)

  3. 抑制血小板聚集:哌嗪基谷氨酸吡啶是有效的口服可利用的P2Y12拮抗剂,有效抑制血小板聚集 (Parlow et al., 2010)

  4. 中枢神经系统疾病治疗:N-(吡啶-4-基)哌嗪-1-羧酰胺盐酸盐,这一类衍生物中的一种新型Rho激酶抑制剂,正在研究用于治疗中枢神经系统疾病 (Wei et al., 2016)

  5. 抗菌活性:4-(哌嗪-1-基)噻吩[3,2-c]吡啶化合物显示出抗菌性能 (Pitucha et al., 2005)

  6. 抗癌活性:哌嗪-2,6-二酮衍生物在各种癌症模型中展示出良好的抗癌活性 (Kumar et al., 2013)

  7. 小鼠记忆增强:哌嗪-1-基2-(1-吡啶-2-基-乙氧基)乙酰胺在小鼠中显示出对记忆增强的影响,通过游泳迷宫测试进行测量 (Li Ming-zhu, 2008)

  8. 抗过敏活性:某些噻吩[3,2-d]吡啶衍生物显示出可观的抗过敏活性 (Wagner et al., 1993)

  9. 在药物化学中的作用:哌嗪-1-基-1H-吲唑衍生物,一个相关类别,在药物化学中发挥重要作用 (Balaraju, Kalyani, & Laxminarayana, 2019)

  10. 抗增殖活性:噻吩[3,2-c]吡啶化合物显示出抗增殖效果,特别是对人类白血病细胞 (Kumar et al., 2014)

  11. 抗微生物活性:从这些化合物合成的噻唑啉衍生物对各种细菌和真菌表现出抗微生物活性 (Patel et al., 2012)

  12. 抑制血管收缩:SL65.0472,一种衍生物,作为5-HT受体拮抗剂,强力拮抗特定受体介导的血管收缩,但对直接血液动力学影响较小 (O'Connor et al., 2001)

性质

IUPAC Name

4-piperazin-1-ylthieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGRTFBJOXMFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450113
Record name 4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)thieno[3,2-c]pyridine

CAS RN

106261-27-2
Record name 4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106261-27-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Piperazin-1-ylthieno[3,2-c]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2ZNT5VA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-chlorothieno[3,2-c]pyridine (22.7 g, 0.13 mole) and piperazine (57.7 g, 0.67 mole) were heated in a bomb with a minimum amount of ethanol (50 mL) at 120° for 24 hours. The reaction was cooled, partitioned between dichloromethane and water, and the organic layer was isolated, dried (MgSO4), filtered, and concentrated in vacuo to an oil. Flash chromatography (methylene chloride-10% methanol-1% ammonium hydroxide) of this material gave 16 g (54%) of a golden oil. Treatment of an ethanol solution of the oil with ethanolic HCl followed by recrystallization from ethanol gave the hydrochloride salt as off-white crystals, m.p. 275°-283°.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
57.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Reactant of Route 4
4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Reactant of Route 6
4-(Piperazin-1-yl)thieno[3,2-c]pyridine

Citations

For This Compound
2
Citations
H Xiamuxi, Z Wang, J Li, Y Wang, C Wu, F Yang… - Bioorganic & Medicinal …, 2017 - Elsevier
In the present study, a series of tetrahydropyridopyrimidinone derivatives, possessing potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties, was synthesized and …
Number of citations: 14 www.sciencedirect.com
XL Du, YN Ni, JR Ji, ZH Wan, ZJ Hu, YQ Ge… - Pharmaceutical …, 2022 - thieme-connect.com
Evidence suggested that the use of partial dopamine D 2 /D 3 receptor agonists may be a better choice for the treatment of Parkinson's disease (PD), and the stimulation of 5-HT 1A …
Number of citations: 3 www.thieme-connect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。